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Aluminum Oxide

Catalysis Thermal Stability High-Temperature Adsorption

Generic CAS-based procurement of aluminum oxide risks phase mismatch: substituting α-Al₂O₃ for γ-Al₂O₃ causes surface area collapse from ~200 m²/g to 25 m²/g at 1100°C, destroying catalytic activity. BenchChem supplies phase-characterized Al₂O₃ with documented crystalline identity. • γ-Al₂O₃: 52.15 mg/g fluoride adsorption; ≥200 m²/g surface area for acid gas scrubbing • θ-Al₂O₃: larger pore diameter for propane dehydrogenation; weaker acidity reduces side reactions • Morphology-controlled γ-Al₂O₃ (platelet/rod): retains ~60 m²/g after 1100°C annealing vs. 25 m²/g commercial grade

Molecular Formula Al2O3
Molecular Weight 101.961 g/mol
CAS No. 39377-45-2
Cat. No. B7908827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum Oxide
CAS39377-45-2
Molecular FormulaAl2O3
Molecular Weight101.961 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[Al+3].[Al+3]
InChIInChI=1S/2Al.3O/q2*+3;3*-2
InChIKeyPNEYBMLMFCGWSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2022)
Difficult solubility in mineral acids and strong alkali
Insoluble in water
Solubility in water: none
Insoluble

Aluminum Oxide Polymorph Performance Specifications


Aluminum oxide (Al₂O₃, CAS 39377-45-2) is a polymorphic inorganic oxide whose properties are dictated entirely by its crystalline phase and preparation route [1]. While α-Al₂O₃ (corundum) is the thermodynamically stable form, the metastable transition aluminas—predominantly γ-Al₂O₃, η-Al₂O₃, δ-Al₂O₃, and θ-Al₂O₃—exhibit high surface areas, distinct acid-base character, and unique pore architectures that are not present in α-Al₂O₃ [2]. The compound under CAS 39377-45-2 is commercially supplied as a white, crystalline powder with a molecular weight of 101.96 g/mol; however, the CAS registry alone is insufficient for procurement because the phase identity (e.g., γ vs. θ vs. α) and morphological characteristics are the primary determinants of performance in catalysis, adsorption, and thermal management applications .

Why Aluminum Oxide Substitution Fails


Substituting one aluminum oxide product for another based solely on CAS number or chemical formula is technically invalid because the compound exhibits pronounced polymorphism that governs surface area, pore structure, thermal stability, and catalytic behavior [1]. Commercial γ-Al₂O₃, for instance, undergoes a phase transformation to α-Al₂O₃ upon heating to 1100 °C, accompanied by a drastic surface area collapse from approximately 200 m²/g to 25 m²/g, which irreversibly alters its adsorptive and catalytic functionality [2]. Furthermore, the morphology of γ-Al₂O₃—whether platelet-shaped, rod-shaped, or commercial particulate—directs the phase transformation pathway (to θ-phase, δ-phase, or α-phase, respectively) and the resulting surface characteristics, even when the initial XRD patterns are identical [3]. Consequently, procurement decisions must be guided by specific phase identity, morphological attributes, and thermal history rather than by generic nomenclature.

Quantitative Comparison: Aluminum Oxide vs. Analogs


Surface Area Retention: Morphology-Controlled γ-Al₂O₃

The thermal stability and surface area retention of γ-Al₂O₃ are not intrinsic but are morphology-dependent. After annealing at 1100 °C, commercial γ-Al₂O₃ transforms predominantly into α-Al₂O₃ and undergoes a surface area collapse from 200 m²/g to 25 m²/g. In contrast, platelet-shaped γ-Al₂O₃ transforms into θ-Al₂O₃ and retains a surface area of approximately 60 m²/g, while rod-shaped γ-Al₂O₃ transforms into δ-Al₂O₃ and also retains approximately 60 m²/g [1]. This difference in phase transformation pathway and surface area retention is directly attributable to the starting morphology of the γ-Al₂O₃ [2]. Ethanol temperature-programmed desorption (TPD) further revealed that platelet- and rod-shaped aluminas exhibit significantly different desorption profiles after 1100 °C annealing, indicating distinct surface characteristics despite having nearly identical surface areas [3].

Catalysis Thermal Stability High-Temperature Adsorption

Fluoride Adsorption Capacity Across Alumina Phases

In aqueous fluoride removal from the same boehmite precursor using a hydrothermal and calcination method, γ-Al₂O₃ exhibited a fluoride adsorption capacity of 52.15 mg/g, which was significantly higher than that of θ-Al₂O₃ and α-Al₂O₃ [1]. Density functional theory (DFT) calculations confirmed this experimental ranking, showing that γ-Al₂O₃ possesses the strongest fluoride binding energy at -3.93 eV [2]. The adsorption behavior followed the Langmuir isotherm and pseudo-second-order kinetic model, consistent with chemisorption and monolayer coverage [3].

Water Remediation Adsorption Fluoride Removal

θ-Al₂O₃ Surface Reactivity for Fluoride Adsorption

Density functional theory (DFT) calculations comparing fluoride adsorption on different alumina crystal surfaces revealed that the θ-Al₂O₃ (010) surface is the most reactive for fluoride adsorption, surpassing both α-Al₂O₃ (0001) and γ-Al₂O₃ (110) [1]. This higher reactivity is attributed to the greater unsaturation level of surface Al atoms on the θ-Al₂O₃ (010) facet [2].

Adsorption Surface Chemistry Water Purification

Pore Architecture: θ-Al₂O₃ vs. γ-Al₂O₃ Supports

In a comparative study of Pt-Sn-Na/Al₂O₃ catalysts for propane dehydrogenation to propylene, θ-Al₂O₃ was found to possess a smaller specific surface area, smaller pore volume, larger average pore size, fewer surface acid sites, and weaker acid strength compared to γ-Al₂O₃ [1]. These differences in pore architecture and surface acidity directly influence the catalytic performance, with only supports having larger average pore diameter and larger pore volume yielding superior performance in the propane dehydrogenation reaction [2].

Catalyst Support Propane Dehydrogenation Pore Structure

HCl/H₂O Sorption: Role of Alumina Surface Area

In a study of gaseous HCl/H₂O mixture sorption on aluminas relevant to solid rocket motor exhaust, transient sorption rates and maximum sorptive capacities were found to be largely controlled by specific surface area across samples of α-, θ-, and γ-alumina [1]. Chemisorption occurred on all aluminas studied, with an apparent formation from the sorption of approximately a 2/5 HCl-to-H₂O mole ratio [2]. This finding implies that for gas-phase acid scrubbing applications, the specific surface area—and by extension the alumina phase—is the primary determinant of sorption capacity rather than any phase-specific chemical selectivity.

Gas Adsorption Rocket Exhaust Environmental Monitoring

Aluminum Oxide Application Scenarios


High-Temperature Heterogeneous Catalysis

For catalytic processes operating above 1000 °C—such as certain hydrocarbon reforming, dehydrogenation, or combustion reactions—morphology-controlled γ-Al₂O₃ (platelet- or rod-shaped) should be selected over commercial γ-Al₂O₃. The former retains ~60 m²/g surface area after 1100 °C annealing, whereas commercial γ-Al₂O₃ collapses to 25 m²/g upon transformation to α-Al₂O₃ [1]. This 140% higher post-annealing surface area translates directly to greater active site retention and prolonged catalyst lifetime under severe thermal conditions.

Aqueous Fluoride Remediation

When designing adsorption systems for fluoride removal from water, γ-Al₂O₃ should be prioritized over θ-Al₂O₃ or α-Al₂O₃ due to its experimentally verified higher adsorption capacity of 52.15 mg/g [1]. The stronger fluoride binding energy (-3.93 eV) of γ-Al₂O₃ further supports its selection for applications requiring high removal efficiency and monolayer chemisorption behavior .

Propane Dehydrogenation Catalyst Support

In propane dehydrogenation to propylene, where product diffusion can limit catalyst effectiveness, θ-Al₂O₃ may be a superior support choice compared to γ-Al₂O₃ despite its lower total surface area. The larger average pore diameter and larger pore volume of θ-Al₂O₃ facilitate intra-particle mass transport, and the weaker surface acidity reduces undesired side reactions [1]. Catalyst developers should evaluate θ-Al₂O₃ when pore architecture outweighs total surface area in performance optimization.

Gas-Phase Acid Scrubbing

For applications involving the sorption of gaseous HCl or other acid gases, the selection among α-, θ-, and γ-alumina should be driven primarily by specific surface area, as sorptive capacity is largely controlled by this parameter across all three phases [1]. Therefore, high-surface-area γ-Al₂O₃ (typically ≥200 m²/g) is the optimal choice for maximizing sorption capacity on a mass basis in gas-phase acid scrubbing systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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